molecular formula C28H28N2O8S B11999343 ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11999343
M. Wt: 552.6 g/mol
InChI Key: RHBZBCJJXNTLTB-XTQSDGFTSA-N
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Description

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(4-METHOXY-2-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(4-METHOXY-2-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from commercially available reagents. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This step involves the condensation of an appropriate diketone with an amine to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications: Various functional groups, such as methoxy and hydroxy groups, are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(4-METHOXY-2-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure may confer biological activity, making it a candidate for pharmaceutical research.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(4-METHOXY-2-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(4-METHOXY-2-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H28N2O8S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O8S/c1-7-38-27(34)25-15(3)29-28(39-25)30-22(16-8-11-19(36-5)20(13-16)37-6)21(24(32)26(30)33)23(31)18-10-9-17(35-4)12-14(18)2/h8-13,22,31H,7H2,1-6H3/b23-21+

InChI Key

RHBZBCJJXNTLTB-XTQSDGFTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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